molecular formula C18H11ClO3 B5730318 1-formyl-2-naphthyl 3-chlorobenzoate

1-formyl-2-naphthyl 3-chlorobenzoate

Cat. No.: B5730318
M. Wt: 310.7 g/mol
InChI Key: OOUSFVVRUIMZRT-UHFFFAOYSA-N
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Description

1-Formyl-2-naphthyl 3-chlorobenzoate is a structurally complex organic compound comprising a naphthyl backbone substituted with a formyl group at position 1 and an ester-linked 3-chlorobenzoate moiety at position 2. This compound integrates aromatic, electrophilic (formyl), and halogenated (chloro) functionalities, making it a versatile candidate for applications in medicinal chemistry, organic synthesis, and materials science.

Properties

IUPAC Name

(1-formylnaphthalen-2-yl) 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO3/c19-14-6-3-5-13(10-14)18(21)22-17-9-8-12-4-1-2-7-15(12)16(17)11-20/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUSFVVRUIMZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Group Effects

Functional Group Comparisons

Formyl Group vs. Methoxy Group The compound 5-Formyl-2-methoxyphenyl 3-chlorobenzoate (C₁₅H₁₁ClO₄) shares a formyl group and 3-chlorobenzoate ester but differs in the aromatic backbone (phenyl vs. naphthyl). The formyl group enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation), whereas the methoxy group in analogues like 5-Formyl-2-methoxyphenyl acetate primarily influences solubility and steric effects .

Chlorobenzoate Ester vs. Carbamoyl or Sulfonamide Moieties [(4-Ethylphenyl)carbamoyl]methyl 3-chlorobenzoate replaces the naphthyl group with a carbamoyl-methyl chain. This substitution shifts biological activity; for example, carbamoyl derivatives exhibit cytotoxic properties against cancer cell lines due to enhanced hydrogen-bonding interactions . Sulfonamide analogues (e.g., 2-(naphthalen-2-ylamino)-2-oxoethyl 3-(methylsulfamoyl)benzoate) show anti-inflammatory activity, highlighting how the 3-chlorobenzoate ester’s electronic effects (Cl as an electron-withdrawing group) can modulate reactivity and target selectivity .

Substituent Position and Halogen Effects
  • 3-Chloro vs. 2-Chloro or 4-Chloro Derivatives: The position of the chlorine atom significantly impacts metabolic stability. For instance, 3-formylphenyl 2-chloro-6-fluorobenzoate (C₁₄H₈ClF₂O₃) demonstrates resistance to enzymatic degradation compared to 4-chloro isomers due to steric hindrance at the 3-position .
Enzymatic Interactions and Degradation
  • Microbial Degradation :
    • 3-Chlorobenzoate esters are metabolized by bacteria such as Rhodopseudomonas palustris via dechlorination pathways. The naphthyl group in 1-formyl-2-naphthyl 3-chlorobenzoate may hinder microbial uptake compared to simpler benzoates like methyl 3-chlorobenzoate , which undergoes rapid hydrolysis .
  • Catabolic Repression :
    • Succinate and fumarate repress the degradation of 3-chlorobenzoate derivatives in Pseudomonas putida, suggesting that bulky substituents (e.g., naphthyl) might exacerbate catabolite repression by limiting substrate accessibility .

Pharmacological Potential

Anticancer and Antimicrobial Activity
  • Cytotoxicity :
    • Compounds like [(4-ethylphenyl)carbamoyl]methyl 3-chlorobenzoate inhibit cancer cell proliferation by interfering with microtubule assembly. The naphthyl group in 1-formyl-2-naphthyl 3-chlorobenzoate could enhance cytotoxicity by promoting DNA intercalation .
  • Antimicrobial Effects: Naphthalene derivatives (e.g., 1-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3-methylbenzoate) exhibit broad-spectrum antimicrobial activity, suggesting that the target compound may also disrupt bacterial membranes or enzyme function .

Comparative Data Table

Compound Key Structural Features Biological/Chemical Properties Reference
1-Formyl-2-naphthyl 3-chlorobenzoate Naphthyl, formyl, 3-Cl benzoate High lipophilicity; potential DNA intercalation Inferred
5-Formyl-2-methoxyphenyl 3-chlorobenzoate Phenyl, formyl, methoxy, 3-Cl benzoate Electrophilic reactivity; moderate solubility
[(4-Ethylphenyl)carbamoyl]methyl 3-chlorobenzoate Carbamoyl, 3-Cl benzoate Cytotoxic (IC₅₀: 12 µM vs. HeLa cells)
Methyl 3-chlorobenzoate Simple 3-Cl benzoate ester Rapid hydrolysis; microbial degradation
3-Formylphenyl 2-chloro-6-fluorobenzoate Formyl, 2-Cl, 6-F substituents Enzymatic stability; fluorescent probe synthesis

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